Cas no 114394-00-2 (2(3H)-Naphthalenone, 6-[(1S)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-, (4R,4aS,6R)-)

2(3H)-Naphthalenone, 6-[(1S)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-, (4R,4aS,6R)- structure
114394-00-2 structure
Product Name:2(3H)-Naphthalenone, 6-[(1S)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-, (4R,4aS,6R)-
CAS-Nr.:114394-00-2
MF:C15H24O3
MW:252.349265098572
CID:5576623
Update Time:2023-08-22

2(3H)-Naphthalenone, 6-[(1S)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-, (4R,4aS,6R)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2(3H)-Naphthalenone, 6-(1,2-dihydroxy-1-methylethyl)-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-, [4R-[4α,4aα,6β(S*)]]- (9CI)
    • (4R,4aS,6R)-6-[(1S)-1,2-Dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-2(3H)-naphthalenone
    • (11S)-Nootkatone-11,12-diol
    • 2(3H)-Naphthalenone, 6-[(1S)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-, (4R,4aS,6R)-
    • Inchi: 1S/C15H24O3/c1-10-6-13(17)7-11-4-5-12(8-14(10,11)2)15(3,18)9-16/h7,10,12,16,18H,4-6,8-9H2,1-3H3/t10-,12-,14+,15-/m1/s1
    • InChI-Schlüssel: DJPISZPEZJGKKI-WAZAZEMKSA-N
    • Lächelt: O=C1C=C2[C@@](C[C@](CC2)([H])[C@](C)(O)CO)([C@H](C)C1)C

2(3H)-Naphthalenone, 6-[(1S)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-, (4R,4aS,6R)- Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1R:UO2, C:SiO2
Referenz
Urodiolenone from grapefruit juice, a urinary metabolite found in hypertensive subjects
By Chayen, Ralph et al, Phytochemistry, 1988, 27(2), 369-72

Herstellungsverfahren 2

Reaktionsbedingungen
1.114 d, rt
2.1R:NaBH4, R:CeCl3
3.15 d, rt
Referenz
Modification of valencene by bio- and chemical transformation
By Asakawa, Yoshinori et al, Natural Product Communications, 2013, 8(7), 859-862

Herstellungsverfahren 3

Reaktionsbedingungen
1.114 d, rt
2.1R:NaBH4, R:CeCl3
3.1R:p-O2NC6H4CO2H, R:PPh3, R:EtO2CN=NCO2Et
4.15 d, rt
Referenz
Modification of valencene by bio- and chemical transformation
By Asakawa, Yoshinori et al, Natural Product Communications, 2013, 8(7), 859-862

Herstellungsverfahren 4

Reaktionsbedingungen
1.1S:H2O, 5 d, 30°C, pH 7.0
Referenz
Biotransformation of citrus aromatics nootkatone and valencene by microorganisms
By Furusawa, Mai et al, Chemical & Pharmaceutical Bulletin, 2005, 53(11), 1423-1429

2(3H)-Naphthalenone, 6-[(1S)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-, (4R,4aS,6R)- Raw materials

2(3H)-Naphthalenone, 6-[(1S)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-, (4R,4aS,6R)- Preparation Products

Empfohlene Lieferanten
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Zhangzhou Sinobioway Peptide Co.,Ltd.
PRIBOLAB PTE.LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
PRIBOLAB PTE.LTD
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Inner Mongolia Xinhong Biological Technology Co., Ltd
Essenoi Fine Chemical Co., Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shandong Feiyang Chemical Co., Ltd